
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione is a complex organic compound with a unique structure It features a cyclohexene ring, an imidazolidine ring, and a piperazine ring with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions including reduction and dehydration can be used to form the cyclohexene ring.
Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final compound is formed by coupling the cyclohexene, imidazolidine, and piperazine intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H28N4O6S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-3-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C23H28N4O6S/c28-20(24-13-15-25(16-14-24)34(32,33)19-9-5-2-6-10-19)17-27-22(30)21(29)26(23(27)31)12-11-18-7-3-1-4-8-18/h2,5-7,9-10H,1,3-4,8,11-17H2 |
InChI Key |
NGINGKNFURDNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


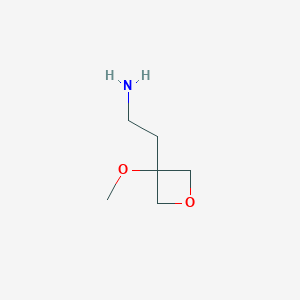
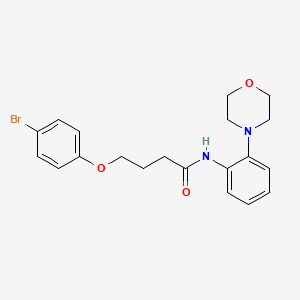
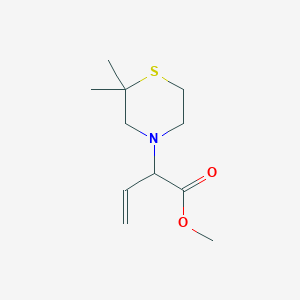
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
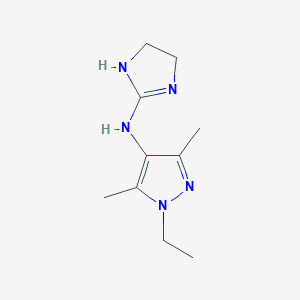
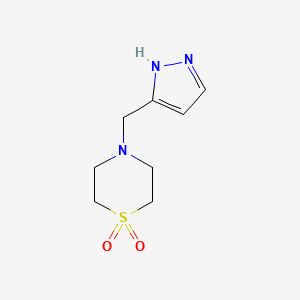
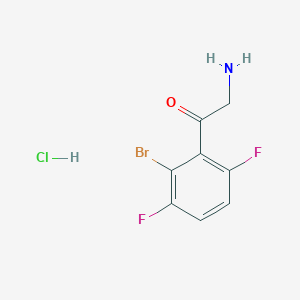
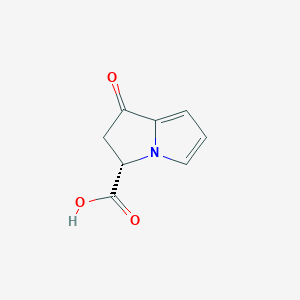
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
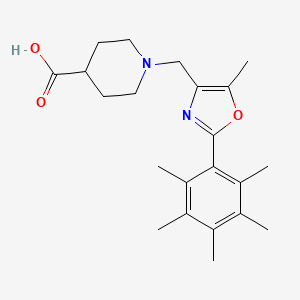
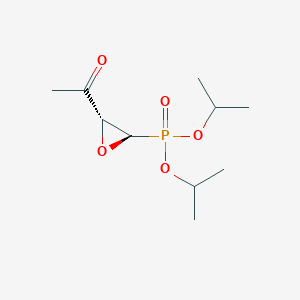
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


